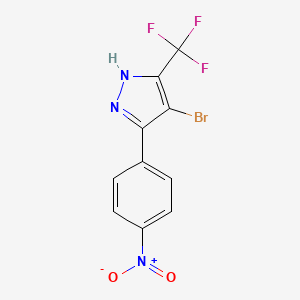![molecular formula C29H29BrN2O6S B11095303 ethyl (2Z)-2-[3-bromo-4-(2-methoxy-2-oxoethoxy)benzylidene]-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11095303.png)
ethyl (2Z)-2-[3-bromo-4-(2-methoxy-2-oxoethoxy)benzylidene]-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{(Z)-1-[3-BROMO-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of ETHYL 2-{(Z)-1-[3-BROMO-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the bromo and methoxy groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-{(Z)-1-[3-BROMO-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological targets.
Medicine: Researchers are exploring its potential as a lead compound in drug discovery, particularly for its potential therapeutic effects.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied. Researchers are investigating how this compound modulates biological pathways to exert its effects, which may include inhibition or activation of specific enzymes or receptors.
Comparison with Similar Compounds
ETHYL 2-{(Z)-1-[3-BROMO-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE can be compared with similar compounds such as:
- Ethyl 3-bromo-4-(2-methoxyethoxy)benzoate
- Ethyl 2-bromo-4-chlorobenzoate These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C29H29BrN2O6S |
|---|---|
Molecular Weight |
613.5 g/mol |
IUPAC Name |
ethyl (2Z)-2-[[3-bromo-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-7-methyl-3-oxo-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H29BrN2O6S/c1-6-37-28(35)25-17(4)31-29-32(26(25)20-10-8-19(9-11-20)16(2)3)27(34)23(39-29)14-18-7-12-22(21(30)13-18)38-15-24(33)36-5/h7-14,16,26H,6,15H2,1-5H3/b23-14- |
InChI Key |
BMHMBFCBCANLCI-UCQKPKSFSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)/C(=C/C4=CC(=C(C=C4)OCC(=O)OC)Br)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)C(=CC4=CC(=C(C=C4)OCC(=O)OC)Br)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B11095226.png)
![(4-fluorophenyl)[({(1E)-1-[3-fluoro-4-(piperidin-1-yl)phenyl]ethylidene}amino)oxy]methanone](/img/structure/B11095229.png)
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide](/img/structure/B11095234.png)
![3-methyl-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]-1,2,5-oxadiazole](/img/structure/B11095246.png)
![4-(methylamino)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B11095253.png)
![5,12-bis(prop-2-enyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11095254.png)
![2-Methyl-N-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B11095258.png)
![2-[[5-(2-Oxidanylidene-2-piperidin-1-yl-ethyl)sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-1-piperidin-1-yl-ethanone](/img/structure/B11095260.png)
![N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B11095269.png)
![2-[(4-Chloro-3-nitrophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11095273.png)
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B11095275.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B11095276.png)


